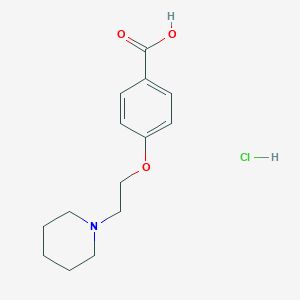









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.Cl.[Cl:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>C(OCCCCC)(=O)C>[ClH:13].[N:16]1([CH2:15][CH2:14][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4.5,7.8|
|


|
Name
|
3
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.61 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
11.05 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
the following were added
|
|
Type
|
CUSTOM
|
|
Details
|
consumption of the methyl 4-hydroxybenzoate
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to ambient temperature
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solids
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
WASH
|
|
Details
|
The water wash
|
|
Type
|
ADDITION
|
|
Details
|
25 mL of 8N hydrochloric acid were added
|
|
Type
|
EXTRACTION
|
|
Details
|
to extract intermediate
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
TEMPERATURE
|
|
Details
|
The acid solution was heated to 95° C. for about 24 hours as a "stress" test
|
|
Duration
|
24 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
(after 6 hours 1% of the uncleaved ester remained.) The mixture was cooled to 40° C.
|
|
Duration
|
6 h
|
|
Type
|
ADDITION
|
|
Details
|
25 mL acetone added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.-5° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
the cakes rinsed with approx. 25 mL acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |